
4-Chloro-1-nitrosoazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-nitrosoazepane is a chemical compound characterized by the presence of a chlorine atom and a nitroso group attached to an azepane ring. Azepane, a seven-membered heterocyclic ring containing nitrogen, forms the backbone of this compound. The unique combination of functional groups in this compound imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-nitrosoazepane typically involves the nitration of azepane derivatives followed by chlorination. One common method includes the reaction of azepane with nitrosyl chloride (NOCl) under controlled conditions to introduce the nitroso group. Subsequent chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) yields this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1-nitrosoazepane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted by nucleophiles like hydroxide ions (OH-) or amines (NH2R) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as OH-, NH2R, in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Chloro-1-nitroazepane.
Reduction: 4-Chloro-1-aminoazepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-nitrosoazepane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-nitrosoazepane involves its interaction with molecular targets through its reactive functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in electrophilic substitution reactions, further modifying biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-nitroazepane: Similar structure but with a nitro group instead of a nitroso group.
4-Chloro-1-aminoazepane: Similar structure but with an amino group instead of a nitroso group.
1-Nitrosoazepane: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-nitrosoazepane is unique due to the presence of both chlorine and nitroso groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
843607-37-4 |
|---|---|
Molekularformel |
C6H11ClN2O |
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
4-chloro-1-nitrosoazepane |
InChI |
InChI=1S/C6H11ClN2O/c7-6-2-1-4-9(8-10)5-3-6/h6H,1-5H2 |
InChI-Schlüssel |
WDDANMCXARHJDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCN(C1)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


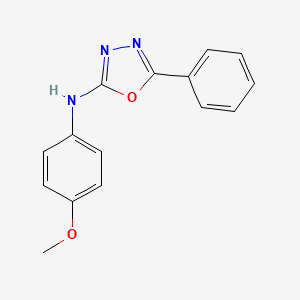
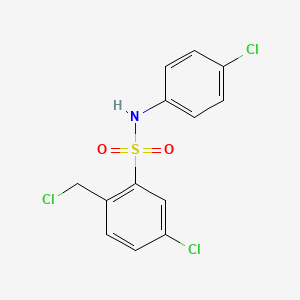
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
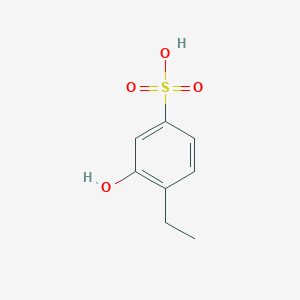
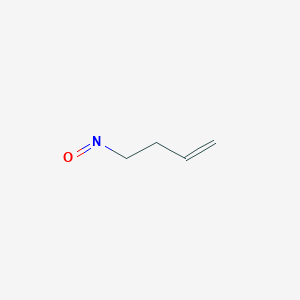
![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
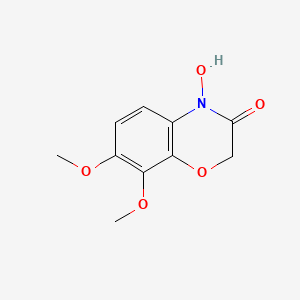
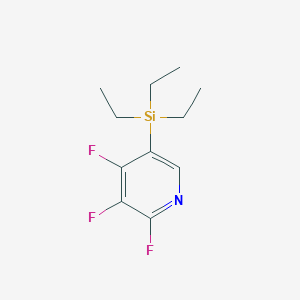
silane](/img/structure/B14188542.png)

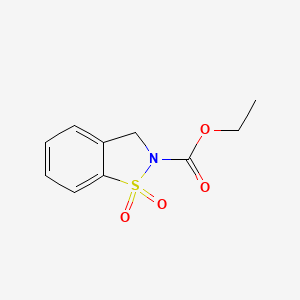
![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)
